AGT Inhibitory Potency (IC50): Head-to-Head Comparison with O6-Benzylguanine, 5-Nitroso Analog, and 5-Unsubstituted Analog
In the same assay system using recombinant human AGT, 6-(benzyloxy)-5-nitropyrimidine-2,4-diamine (compound 2, NO2-BP) exhibited an IC50 of 1.3 ± 0.3 μM, making it 2-fold more potent than the clinical prototype O6-benzylguanine (compound 1, IC50 = 2.6 ± 0.1 μM) [1]. The 5-nitroso analog (compound 9, NO-BP) achieved an IC50 of 0.13 ± 0.03 μM, representing a 10-fold greater potency than the nitro compound [1]. The 5-unsubstituted analog (compound 12) required an IC50 of 170 ± 40 μM, demonstrating that removal of the 5-nitro group results in a 130-fold loss of inhibitory activity relative to the target compound [1].
| Evidence Dimension | Human AGT inhibition IC50 (μM) |
|---|---|
| Target Compound Data | 1.3 ± 0.3 μM (compound 2, NO2-BP) |
| Comparator Or Baseline | O6-Benzylguanine (BG): 2.6 ± 0.1 μM; 5-Nitroso analog (NO-BP): 0.13 ± 0.03 μM; 5-Unsubstituted analog (compound 12): 170 ± 40 μM |
| Quantified Difference | 2-fold more potent than BG; 10-fold less potent than NO-BP; 130-fold more potent than 5-unsubstituted analog |
| Conditions | In vitro AGT inhibition assay; recombinant human AGT; dose required to produce 50% inhibition; J Med Chem 1998, Table 2 [1] |
Why This Matters
This IC50 value defines the compound's position in the potency hierarchy, informing dosing concentration selection for AGT-depletion experiments; researchers requiring intermediate potency (between BG and the highly potent nitroso analog) may specifically select this compound to avoid the non-specific reactivity associated with the nitroso series.
- [1] Terashima I, et al. J Med Chem. 1998;41(4):503-508. Table 2. View Source
